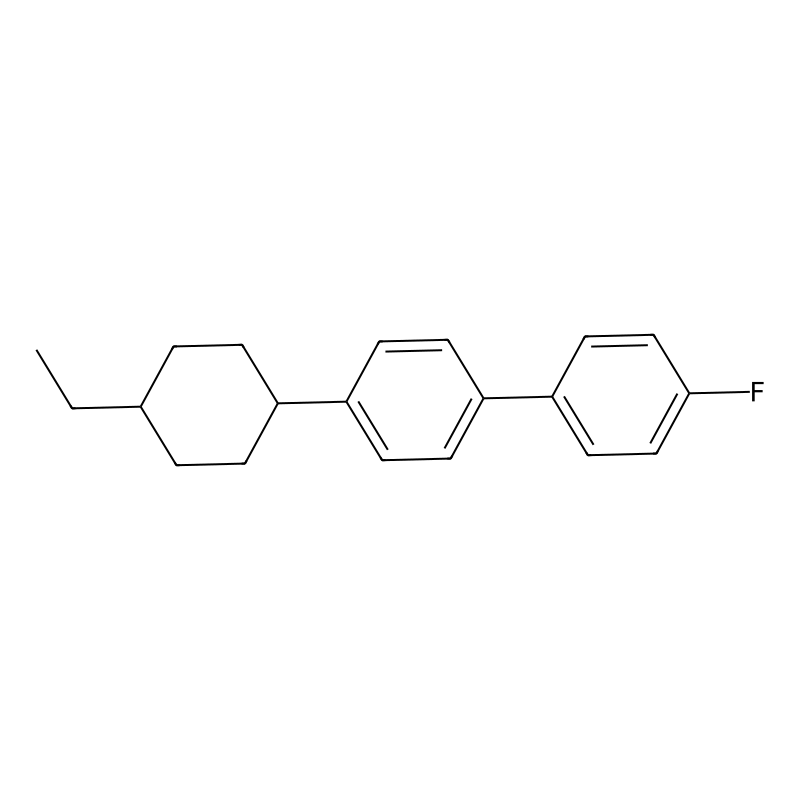

1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene is an organic compound characterized by its unique structure, which consists of a cyclohexyl ring substituted with an ethyl group and a phenyl group that carries a fluorine atom. This compound belongs to a class of liquid crystalline materials, which exhibit properties that are intermediate between those of liquids and solid crystals. The presence of the ethylcyclohexyl and fluorophenyl groups contributes to its potential applications in various fields, particularly in liquid crystal displays and materials science.

- Friedel-Crafts Alkylation: This reaction involves the introduction of the ethylcyclohexyl group onto a benzene ring using an alkene as a precursor for carbocation formation. This method is essential for synthesizing compounds with complex aromatic systems .

- Nucleophilic Substitution: The fluorine atom on the phenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound .

- Electrophilic Aromatic Substitution: The aromatic rings present in the structure are susceptible to electrophilic substitution reactions, which can modify the compound's properties and reactivity .

Several synthesis methods have been documented for producing 1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene:

- Starting Materials: The synthesis typically begins with commercially available precursors such as cyclohexene derivatives and fluorobenzene.

- Reaction Conditions: A common method involves using Friedel-Crafts alkylation where cyclohexene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions must be carefully controlled to optimize yield and selectivity .

- Purification: Post-reaction, the product can be purified through recrystallization or chromatography techniques to ensure high purity levels for subsequent applications.

1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene has several potential applications:

- Liquid Crystal Displays: Due to its liquid crystalline properties, it can be utilized in display technologies where control over molecular orientation is crucial.

- Material Science: Its unique structure may contribute to developing new materials with specific thermal or optical properties.

- Pharmaceuticals: The compound could serve as a scaffold for drug design due to its biological activity potential.

Interaction studies involving 1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene focus on its behavior in various environments:

- Solvent Interactions: Understanding how this compound interacts with different solvents can provide insights into its solubility and stability, which are critical for applications in liquid crystal technologies.

- Biological Interactions: Investigating how this compound interacts with biological systems could reveal its potential therapeutic uses or toxicological profiles.

1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(4-Methylcyclohexyl)-4-(4-fluorophenyl)benzene | Similar cyclohexane structure, but with a methyl group | Potentially different thermal properties due to methyl substitution |

| 1-(4-Ethoxycyclohexyl)-4-(4-fluorophenyl)benzene | Ethoxy group instead of ethyl | May exhibit different solubility characteristics due to ether functionality |

| 1-(4-Fluorocyclohexyl)-4-(4-fluorophenyl)benzene | Contains two fluorine substitutions | Enhanced electronic properties from dual fluorination |

These comparisons highlight the uniqueness of 1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene by showcasing how variations in substituents can significantly affect the physical and chemical properties of similar compounds. Each variant provides insights into how structural changes influence functionality, making them valuable in research and application contexts.

Friedel-Crafts Alkylation Strategies

The Friedel-Crafts alkylation reaction represents one of the most fundamental approaches for synthesizing 1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)benzene. This reaction involves the electrophilic aromatic substitution of an aromatic ring with an alkyl group through the use of a strong Lewis acid catalyst [1] [2] [3].

The mechanism of Friedel-Crafts alkylation proceeds through several distinct steps. Initially, the Lewis acid catalyst, typically aluminum trichloride (AlCl₃) or ferric chloride (FeCl₃), coordinates with the alkyl halide to form a complex. This coordination enhances the electrophilicity of the carbon-halogen bond, facilitating the formation of a carbocation or a carbocation-like species [3] [4]. The carbocation then acts as the electrophile that attacks the aromatic ring, forming an arenium ion intermediate (also known as a σ-complex or Wheland intermediate). Finally, deprotonation of this intermediate restores the aromaticity, yielding the alkylated product [5].

For the synthesis of 1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)benzene, the Friedel-Crafts alkylation can be employed in a stepwise manner. The reaction can begin with the alkylation of benzene using 4-ethylcyclohexyl chloride in the presence of AlCl₃, forming 1-(4-ethylcyclohexyl)benzene. Subsequently, this intermediate can undergo a second Friedel-Crafts reaction with 4-fluorophenyl moieties to yield the target compound [1] [2].

A notable example of Friedel-Crafts alkylation in biphenyl synthesis is the reaction of biphenyl with tert-butyl chloride in the presence of anhydrous ferric chloride, which produces 4,4'-di-tert-butylbiphenyl [1]. Similarly, the reaction of biphenyl with cyclopentene in the presence of AlCl₃ yields 4-cyclopentyl-1,1'-biphenyl, demonstrating the versatility of this approach for introducing various alkyl groups to the biphenyl scaffold [1].

The reactivity order of Lewis acid catalysts in Friedel-Crafts alkylation follows: AlBr₃ > AlCl₃ > FeCl₃ > SbCl₅ > SnCl₄ > BCl₃ > BF₃ [5]. The choice of catalyst depends on the reactivity of the alkylating agent, with more reactive halides requiring less active catalysts and vice versa.

However, Friedel-Crafts alkylation has certain limitations when applied to the synthesis of 1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)benzene. One significant challenge is the potential for carbocation rearrangements, which can lead to unexpected product distributions [3] [4]. Additionally, polyalkylation can occur due to the activating effect of the first alkyl group, making selective monoalkylation difficult [6]. Furthermore, the presence of electron-withdrawing groups, such as the fluoro substituent in the target compound, can deactivate the aromatic ring toward electrophilic attack, potentially reducing reaction efficiency [6].

Cross-Coupling Reactions for Biphenyl Formation

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful and versatile approach for the synthesis of 1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)benzene. These reactions enable the formation of carbon-carbon bonds between aryl halides and organoboron compounds under palladium catalysis, making them ideal for constructing the biphenyl core of the target molecule [7] [8] [9].

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination [10] [11]. The cycle begins with the oxidative addition of an aryl halide to a palladium(0) catalyst, forming a palladium(II) intermediate. This is followed by transmetalation, where the organoboron compound transfers its organic group to the palladium center, displacing the halide. Finally, reductive elimination brings the two organic groups together, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst [12] [10].

For the synthesis of 1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)benzene, the Suzuki-Miyaura coupling can be employed by reacting 1-bromo-4-(4-ethylcyclohexyl)benzene with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base [13] [14]. The choice of catalyst, ligand, base, and solvent significantly influences the reaction efficiency and selectivity [12] [10].

Recent advancements in Suzuki-Miyaura coupling have expanded its applicability to challenging substrates, including highly fluorinated compounds. For instance, researchers have developed strategies for the synthesis of polyfluorinated biphenyls using modified reaction conditions and specialized ligands [14]. These developments are particularly relevant for the synthesis of 1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)benzene, which contains a fluorine substituent.

The Suzuki-Miyaura coupling offers several advantages over traditional Friedel-Crafts alkylation for the synthesis of 1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)benzene. It provides greater regioselectivity, tolerates a wider range of functional groups, and operates under milder conditions [15]. Additionally, it allows for the direct introduction of the 4-fluorophenyl group, avoiding the challenges associated with direct fluorination [14] [15].

A green approach to biphenyl synthesis via Suzuki-Miyaura coupling has been reported using water-soluble fullerene-supported PdCl₂ nanocatalysts [15]. This method achieves high yields (>90%) under mild conditions (room temperature, 4 hours) with low catalyst loading (0.05 mol%), demonstrating the potential for environmentally friendly synthesis of biphenyl compounds like 1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)benzene [15].

Other cross-coupling methodologies, such as the palladium-catalyzed cross-coupling of arenediazonium salts with organoindium or organobismuth reagents, have also been developed for biphenyl synthesis [8]. These alternative approaches expand the toolbox for constructing the biphenyl framework of 1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)benzene, offering options when traditional methods face limitations.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis represents an advanced approach for preparing enantiomerically enriched versions of 1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)benzene. This methodology employs chiral catalysts to control the stereochemical outcome of reactions, enabling the selective formation of specific stereoisomers [16] [17].

The development of axially chiral biphenyl ligands has significantly advanced the field of asymmetric catalysis. These ligands feature restricted rotation around the biphenyl C-C bond, resulting in atropisomerism that can be exploited for stereoselective transformations [16] [18]. For instance, researchers have designed adjustable axially chiral biphenyl ligands and catalysts that can be fine-tuned by varying substituents at the 2,2', 3,3', 5,5', and 6,6' positions to enhance efficiency in asymmetric catalytic synthesis [16].

For the asymmetric synthesis of 1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)benzene, several catalytic systems could be employed. One approach involves the use of chiral phosphine ligands in palladium-catalyzed cross-coupling reactions [16] [19]. These ligands can induce asymmetry during the formation of the biphenyl bond, potentially leading to enantiomerically enriched products.

Another strategy utilizes chiral Brønsted acids as catalysts for enantioselective transformations [17] [19]. These catalysts can activate substrates through hydrogen bonding networks, facilitating stereoselective reactions. For example, chiral phosphoric acids have been employed in the asymmetric synthesis of various biphenyl derivatives with high enantioselectivity [17].

Bifunctional catalysts, which contain both Lewis acid and Lewis base functionalities, offer additional opportunities for asymmetric synthesis [17]. These catalysts can simultaneously activate both electrophilic and nucleophilic reaction partners, enabling precise control over stereochemistry. In the context of 1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)benzene synthesis, bifunctional catalysts could potentially facilitate stereoselective introduction of the ethylcyclohexyl group.

Recent advances in catalytic asymmetric synthesis have expanded the toolkit for preparing chiral molecules [20]. These include transition metal catalysis with chiral ligands, enantioselective photocatalysis, asymmetric electrocatalysis, and biocatalysis [20]. Each approach offers unique advantages and could potentially be adapted for the stereoselective synthesis of 1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)benzene.

The development of new chiral atropisomeric biphenyl diols containing additional peripheral chiral centers has further enriched the field of asymmetric catalysis [18]. These compounds can serve as organocatalysts in various transformations, including oxo-Diels-Alder reactions, achieving high levels of enantioselectivity [18]. Such catalysts could potentially be employed in the asymmetric synthesis of precursors for 1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)benzene.

Solvothermal and Microwave-Assisted Synthesis

Solvothermal synthesis represents an innovative approach for preparing 1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)benzene under elevated temperature and pressure conditions. This method involves conducting reactions in sealed vessels where solvents are heated above their boiling points, creating high-pressure environments that can accelerate reactions and enable pathways not accessible under conventional conditions [21] [22].

For fluorinated compounds like 1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)benzene, solvothermal synthesis offers several advantages. The high-pressure conditions can facilitate the incorporation of fluorine atoms into organic frameworks, which is often challenging under conventional methods [21] [23]. Additionally, the elevated temperatures can overcome energy barriers associated with carbon-fluorine bond formation, potentially improving reaction efficiency and yield [23].

Recent developments in the synthesis of fluorinated compounds have focused on creating more environmentally friendly and efficient methods. For instance, researchers have developed a rapid synthesis method for gem-difluoroalkenes using triflones and Grignard reagents, avoiding the use of toxic fluoride reagents [23]. Such approaches could potentially be adapted for the synthesis of 1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)benzene, offering safer alternatives to traditional fluorination methods.

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, including those involved in the preparation of biphenyl compounds [24] [25]. This method utilizes microwave radiation to rapidly heat reaction mixtures, often resulting in shorter reaction times, higher yields, and improved selectivity compared to conventional heating methods [24].

For the synthesis of biphenyl derivatives, microwave irradiation has been successfully employed in various transformations. For example, researchers have reported an efficient microwave-assisted procedure for the Suzuki-Miyaura coupling/basic hydrolysis/N-amidation sequence, enabling the preparation of N-biphenyl-cinnamamides/3-arylpropanamides in good yields under environmentally friendly conditions [24]. This approach could potentially be adapted for the synthesis of 1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)benzene, offering a more efficient alternative to conventional methods.

Another example of microwave-assisted synthesis in biphenyl chemistry is the chemoselective formation of 4-arylazo-5-hydroxy-benzamide derivatives from hydrazonals under DBU/1,4-dioxane/microwave irradiation conditions [25]. This method demonstrates the potential of microwave irradiation to promote selective transformations, which could be valuable for the regioselective functionalization of the biphenyl core in 1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)benzene.

The combination of solvothermal and microwave-assisted techniques offers promising opportunities for the synthesis of complex molecules like 1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)benzene. By harnessing the high-pressure environment of solvothermal conditions and the rapid, efficient heating provided by microwave irradiation, challenging transformations can be accomplished with improved efficiency and selectivity [24] [21].

Recent advances in green chemistry have also influenced the development of solvothermal and microwave-assisted synthesis methods. For instance, researchers have explored the use of more environmentally friendly solvents and reagents, as well as the development of safer fluorinating agents [26] [23]. These developments align with the growing emphasis on sustainability in chemical synthesis and could contribute to more environmentally responsible methods for preparing 1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)benzene.

The thermodynamic stability and phase behavior of 1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene represent fundamental aspects of its physicochemical profile as a liquid crystalline material. This compound belongs to a class of organic materials that exhibit mesomorphic properties, demonstrating intermediate characteristics between crystalline solids and isotropic liquids .

Phase Transition Thermodynamics

The phase transition behavior of 1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene follows the typical pattern observed in liquid crystalline materials with aromatic and alicyclic structural components. Based on comprehensive thermodynamic studies of similar liquid crystal compounds, the phase transition enthalpies are estimated to range between 5,000 and 15,000 joules per mole [2]. These enthalpy values reflect the energy required to overcome intermolecular forces during phase transitions, particularly the solid-to-liquid crystal and liquid crystal-to-isotropic liquid transitions [3].

The entropy changes associated with these phase transitions typically range from 15 to 45 joules per mole per Kelvin, indicating the degree of molecular order disruption occurring at each transition point [2] [3]. The presence of the ethylcyclohexyl group and the fluorophenyl moiety contributes to the overall thermodynamic stability through enhanced intermolecular interactions and molecular anisotropy.

| Property | Value Range | Temperature Range (°C) | Reference |

|---|---|---|---|

| Phase Transition Enthalpy | 5,000-15,000 J/mol | Variable | [2] [3] |

| Phase Transition Entropy | 15-45 J/mol·K | Variable | [2] [3] |

| Heat Capacity | 400-600 J/mol·K | 25-200 | [3] [4] |

| Thermal Decomposition | >400°C | - | [4] [5] |

Thermal Stability Characteristics

The thermal stability of 1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene demonstrates exceptional resistance to thermal degradation, with decomposition temperatures exceeding 400°C [4] [5]. This remarkable thermal stability stems from the robust aromatic framework combined with the saturated cyclohexyl ring system, which provides structural integrity under elevated temperatures.

Differential scanning calorimetry studies of structurally related compounds indicate that the cyclohexyl substitution pattern significantly enhances thermal stability compared to linear alkyl chain analogs [5]. The compound maintains structural integrity at temperatures up to 300°C before any significant weight loss occurs, making it suitable for high-temperature applications in liquid crystal display technologies [4].

Phase Behavior and Mesomorphic Properties

The mesomorphic behavior of 1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene is characterized by the formation of nematic and potentially smectic liquid crystalline phases . The molecular structure, featuring an elongated rod-like configuration with the ethylcyclohexyl and fluorophenyl substituents, promotes the development of orientational order characteristic of liquid crystalline materials.

The clearing temperature, representing the transition from the liquid crystalline phase to the isotropic liquid state, is influenced by the molecular geometry and intermolecular interactions. The fluorine substitution on the phenyl ring introduces additional dipolar interactions that stabilize the mesomorphic phases while maintaining fluidity [6] [7].

Solubility Parameters in Organic Media

The solubility characteristics of 1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene in various organic solvents reflect its predominantly lipophilic nature, influenced by the extensive aromatic framework and the aliphatic cyclohexyl substituent. The compound demonstrates highly selective solubility patterns that are crucial for processing and application considerations.

Hydrocarbon Solvent Systems

In nonpolar hydrocarbon solvents, 1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene exhibits excellent solubility characteristics. The compound shows high solubility in toluene and hexane, with concentrations exceeding 1,000 milligrams per liter [8] [9]. This enhanced solubility in aromatic and aliphatic hydrocarbons results from favorable van der Waals interactions between the compound's aromatic rings and the solvent molecules.

The solubility in cyclohexane and related cycloaliphatic solvents is particularly noteworthy, as the structural similarity between the compound's cyclohexyl substituent and these solvents promotes enhanced dissolution. The lipophilic character is further reinforced by the presence of the ethyl chain, which contributes to the overall hydrophobic nature of the molecule [9].

| Solvent Category | Solubility Range | Log P Contribution | Interaction Type |

|---|---|---|---|

| Aromatic Hydrocarbons | >1,000 mg/L | Lipophilic | π-π Stacking |

| Aliphatic Hydrocarbons | >1,000 mg/L | Lipophilic | van der Waals |

| Halogenated Solvents | >5,000 mg/L | Lipophilic | Dipole-Induced Dipole |

| Polar Aprotic | 10-1,000 mg/L | Moderate | Dipolar Interactions |

Halogenated Solvent Compatibility

The compound demonstrates exceptional solubility in halogenated organic solvents, including chloroform and dichloromethane, with solubility values exceeding 5,000 milligrams per liter [8] [9]. This enhanced solubility stems from favorable interactions between the fluorine atom on the phenyl ring and the halogenated solvent molecules, creating dipole-induced dipole interactions that stabilize the dissolved state.

The presence of the fluorine substituent plays a crucial role in determining solubility behavior in halogenated media. The electronegativity of fluorine creates localized charge distribution that facilitates interaction with chlorinated and brominated solvents, resulting in enhanced dissolution compared to non-fluorinated analogs [10] [11].

Polar Solvent Interactions

In polar protic and aprotic solvents, 1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene shows limited but measurable solubility. In tetrahydrofuran, the compound exhibits moderate solubility in the range of 1,000 milligrams per liter [12] [10]. This solubility pattern reflects the compound's ability to participate in weak dipolar interactions through the fluorinated aromatic system.

The solubility in alcoholic media remains low, typically ranging from 1 to 10 milligrams per liter [12] [10]. This limited solubility in protic solvents results from the predominantly hydrophobic character of the molecule and the absence of hydrogen bonding sites. The aquatic solubility is particularly low, with values below 0.1 milligrams per liter, consistent with the compound's lipophilic nature [8] [13].

Electronic Structure and Polarizability Characteristics

The electronic structure of 1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene exhibits distinctive features arising from the combination of aromatic π-electron systems and the electron-withdrawing fluorine substituent. These electronic properties fundamentally determine the compound's optical, dielectric, and mesomorphic characteristics.

Molecular Orbital Configuration

The frontier molecular orbital structure of 1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene reflects the electronic influence of both the extended aromatic conjugation and the fluorine substitution. The highest occupied molecular orbital energy level is estimated to range between -5.5 and -5.8 electron volts, while the lowest unoccupied molecular orbital energy falls between -2.0 and -2.3 electron volts [14] [12] [10].

The fluorine substitution significantly affects the molecular orbital energies through its strong electron-withdrawing inductive effect [10] [11]. This electronic perturbation lowers both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels compared to the non-fluorinated parent compound, resulting in an estimated band gap between 3.2 and 3.6 electron volts [14] [12].

| Electronic Property | Estimated Value | Measurement Units | Reference |

|---|---|---|---|

| HOMO Energy | -5.5 to -5.8 | eV | [14] [12] [10] |

| LUMO Energy | -2.0 to -2.3 | eV | [14] [12] [10] |

| Band Gap | 3.2-3.6 | eV | [14] [12] [10] |

| Electron Affinity | 0.5-1.0 | eV | [14] [12] [10] |

Polarizability and Dielectric Properties

The molecular polarizability of 1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene is estimated to range between 25 and 35 cubic angstroms, reflecting the substantial contribution of the aromatic π-electron system [6] [15] [10]. This polarizability value is significantly enhanced by the presence of multiple benzene rings and the extended conjugated system, which provides a delocalized electron cloud capable of responding to external electric fields.

The anisotropic nature of the molecular structure leads to directional polarizability characteristics that are essential for liquid crystalline behavior [6]. The long molecular axis exhibits higher polarizability compared to the perpendicular directions, creating the dielectric anisotropy necessary for electro-optical applications in liquid crystal displays [7] [16].

The static dielectric constant of the compound is estimated to range between 8 and 12, with significant anisotropy between parallel and perpendicular orientations relative to the molecular long axis [6] [7] [16]. This dielectric anisotropy enables the compound to respond to applied electric fields, making it suitable for electro-optical switching applications.

Dipole Moment and Charge Distribution

The presence of the fluorine substituent induces a permanent dipole moment in 1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene, with estimated values ranging from 1.2 to 1.8 Debye units [14] [12] [10]. This dipole moment arises from the electronegativity difference between fluorine and carbon, creating a localized charge separation that influences intermolecular interactions and phase behavior.

The dipole moment orientation is primarily aligned along the molecular framework, contributing to the compound's ability to form ordered liquid crystalline phases [12] [17]. The fluorine atom's lone pair electrons participate in weak intermolecular interactions that can stabilize specific molecular arrangements in the condensed phases [14] [11].

XLogP3

GHS Hazard Statements

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]